molecular formula C10H10O4 B1266233 2-(Acetyloxy)-3-methylbenzoic acid CAS No. 4386-39-4

2-(Acetyloxy)-3-methylbenzoic acid

Cat. No.: B1266233
CAS No.: 4386-39-4
M. Wt: 194.18 g/mol
InChI Key: XRBMKGUDDJPAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cresopirine is a benzoic acid derivative and an ester of o-cresotic acid. It is known for its anti-inflammatory properties and is used in various scientific and industrial applications .

Mechanism of Action

Cresopirine, also known as 2-(Acetyloxy)-3-methylbenzoic acid or 2-Acetoxy-3-methylbenzoic acid, is a benzoic acid derivative and o-Cresotic Acid ester with anti-inflammatory activity . This article will cover the target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment of Cresopirine.

Mode of Action

It is known to exhibit anti-inflammatory activity . The specific interactions between Cresopirine and its targets, as well as the resulting changes, require further investigation.

Result of Action

The molecular and cellular effects of Cresopirine’s action are primarily related to its anti-inflammatory activity . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cresopirine can be synthesized through the esterification of o-cresotic acid with acetic anhydride. The reaction is typically catalyzed by an acid such as sulfuric acid or phosphoric acid. The process involves heating the mixture to promote the esterification reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods: In industrial settings, the production of cresopirine involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of cresopirine on a commercial scale .

Chemical Reactions Analysis

Types of Reactions: Cresopirine undergoes various chemical reactions, including:

    Oxidation: Cresopirine can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert cresopirine to its corresponding alcohols.

    Substitution: Cresopirine can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

Cresopirine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Aspirin (Acetylsalicylic Acid): Both cresopirine and aspirin are esters of salicylic acid derivatives and have anti-inflammatory properties.

    Ibuprofen: Another anti-inflammatory compound with a similar mechanism of action.

    Naproxen: A nonsteroidal anti-inflammatory drug with similar therapeutic effects.

Uniqueness: Cresopirine is unique in its specific ester structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds.

Properties

IUPAC Name

2-acetyloxy-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6-4-3-5-8(10(12)13)9(6)14-7(2)11/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBMKGUDDJPAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195964
Record name 2-Acetoxy-m-toluic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4386-39-4
Record name 2-(Acetyloxy)-3-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4386-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cresopirine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004386394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4386-39-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Acetoxy-m-toluic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetoxy-m-toluic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.273
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CRESOPIRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G83E641HZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Acetyloxy)-3-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-(Acetyloxy)-3-methylbenzoic acid
Reactant of Route 3
Reactant of Route 3
2-(Acetyloxy)-3-methylbenzoic acid
Reactant of Route 4
Reactant of Route 4
2-(Acetyloxy)-3-methylbenzoic acid
Reactant of Route 5
Reactant of Route 5
2-(Acetyloxy)-3-methylbenzoic acid
Reactant of Route 6
Reactant of Route 6
2-(Acetyloxy)-3-methylbenzoic acid
Customer
Q & A

Q1: What is the main focus of the research on 2-acetoxy-3-methylbenzoic acid mentioned in the provided article?

A1: The research article primarily focuses on the structural characterization of 2-acetoxy-3-methylbenzoic acid. [] The authors aim to understand the compound's structure as it serves as a chemical model for studying enzymatic catalysis.

Q2: Is there any information available about the spectroscopic data of 2-acetoxy-3-methylbenzoic acid in this research?

A2: Unfortunately, the abstract provided does not delve into specific spectroscopic data. To access that information, you would need the full text of the research paper. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.